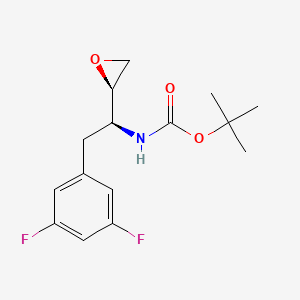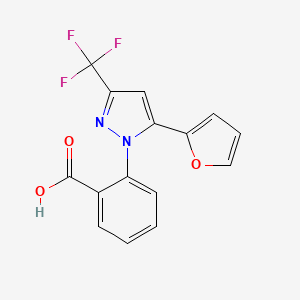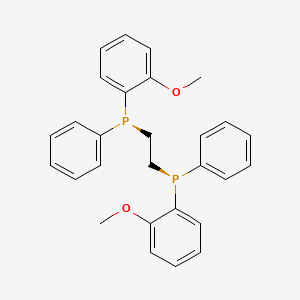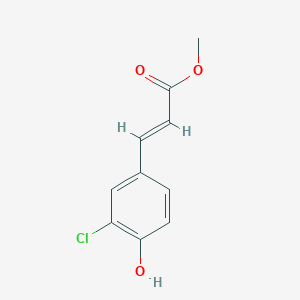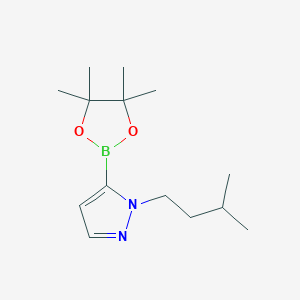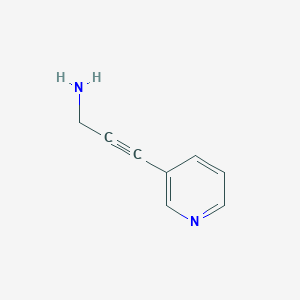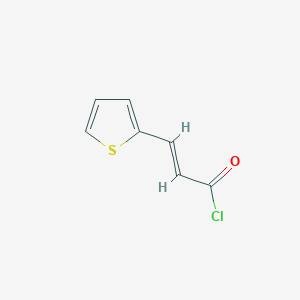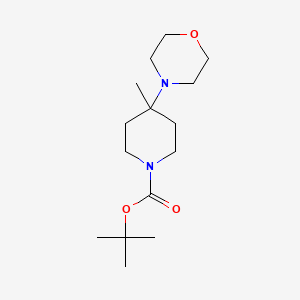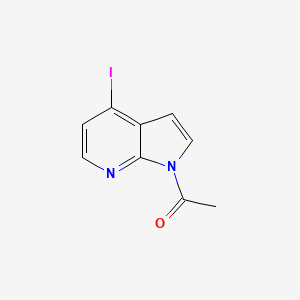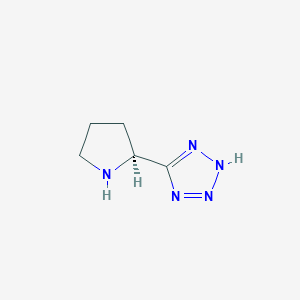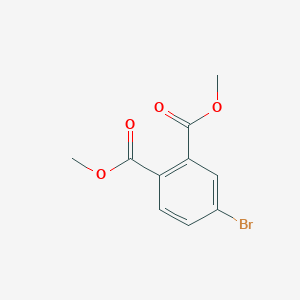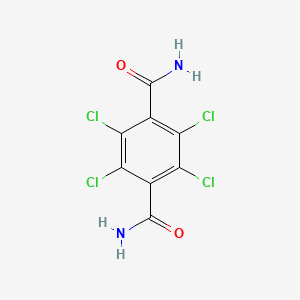
2,5-Dichloro-4-(trifluoromethyl)pyrimidine
Übersicht
Beschreibung
2,5-Dichloro-4-(trifluoromethyl)pyrimidine is a white liquid or solid . It is a reactant in the preparation of pyrimidine derivatives as inhibitors of gene ALK protein Kinase phosphorylating kinase and as cell proliferation inhibitors .
Synthesis Analysis
The synthesis of 2,5-Dichloro-4-(trifluoromethyl)pyrimidine has been described in a patent . The method involves a novel approach that overcomes the limitations of previous methods, such as the use of toxic and expensive gaseous reagents and environmentally inappropriate solvents . The reaction temperature in step a) is kept in a range of about 40-100° C .
Molecular Structure Analysis
The molecular formula of 2,5-Dichloro-4-(trifluoromethyl)pyrimidine is C5HCl2F3N2 . Its molecular weight is 216.98 .
Chemical Reactions Analysis
2,4-Dichloro-5-trifluoromethylpyrimidine is a reactant in the preparation of pyrimidine derivatives . It can undergo effective one-pot, regioselective double Suzuki coupling reaction to yield diarylated pyrimidines .
Physical And Chemical Properties Analysis
2,5-Dichloro-4-(trifluoromethyl)pyrimidine is a white liquid or solid . It has a molecular weight of 216.98 . Its physical state at 20 degrees Celsius is liquid .
Wissenschaftliche Forschungsanwendungen
Agrochemical and Pharmaceutical Industries
- Scientific Field: Agrochemical and Pharmaceutical Industries .
- Application Summary: 2,5-Dichloro-4-(trifluoromethyl)pyrimidine is a key structural motif in active agrochemical and pharmaceutical ingredients . It’s used as a chemical intermediate for the synthesis of several crop-protection products .
- Methods of Application: The synthesis of 2,5-Dichloro-4-(trifluoromethyl)pyrimidine derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
- Results or Outcomes: The major use of 2,5-Dichloro-4-(trifluoromethyl)pyrimidine derivatives is in the protection of crops from pests . More than 20 new 2,5-Dichloro-4-(trifluoromethyl)pyrimidine-containing agrochemicals have acquired ISO common names .
Anti-metabolic Drugs
- Scientific Field: Medical and Pharmaceutical Research .
- Application Summary: 2,5-Dichloro-4-(trifluoromethyl)pyrimidine is used in the development of anti-metabolic drugs . It has a unique anti-cancer mechanism and has been rapidly advancing in recent years .
- Results or Outcomes: 2,5-Dichloro-4-(trifluoromethyl)pyrimidine has been widely used in the treatment of various cancers, achieving significant therapeutic effects .
Synthesis of Medicinally Important Compounds
- Scientific Field: Medicinal Chemistry .
- Application Summary: 2,5-Dichloro-4-(trifluoromethyl)pyrimidine is used in the synthesis of medicinally important 4-aryl-5-pyrimidinylimidazoles .
- Methods of Application: It undergoes effective one-pot, regioselective double Suzuki coupling reaction to yield diarylated pyrimidines .
Synthesis of Trifluoromethylpyridines
- Scientific Field: Chemical Engineering .
- Application Summary: 2,5-Dichloro-4-(trifluoromethyl)pyrimidine is used in the synthesis of trifluoromethylpyridines . Trifluoromethylpyridines and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds .
- Methods of Application: The synthesis of trifluoromethylpyridines is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
- Results or Outcomes: The demand for trifluoromethylpyridines derivatives has been increasing steadily in the last 30 years .
Production of Crop-Protection Products
- Scientific Field: Agrochemical Industry .
- Application Summary: 2,5-Dichloro-4-(trifluoromethyl)pyrimidine is used in the production of several crop-protection products .
- Methods of Application: It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .
- Results or Outcomes: Of all the trifluoromethylpyridines derivatives, 2,5-Dichloro-4-(trifluoromethyl)pyrimidine is in highest demand .
Synthesis of Fluorinated Organic Chemicals
- Scientific Field: Chemical Engineering .
- Application Summary: 2,5-Dichloro-4-(trifluoromethyl)pyrimidine is used in the synthesis of fluorinated organic chemicals . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
- Methods of Application: The synthesis of fluorinated organic chemicals is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
- Results or Outcomes: The development of fluorinated organic chemicals is becoming an increasingly important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .
Safety And Hazards
Zukünftige Richtungen
2,5-Dichloro-4-(trifluoromethyl)pyrimidine and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The demand for these derivatives has been increasing steadily in the last 30 years . They have a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
Eigenschaften
IUPAC Name |
2,5-dichloro-4-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2F3N2/c6-2-1-11-4(7)12-3(2)5(8,9)10/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXQDEGSBJJCSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463380 | |
| Record name | 2,5-dichloro-4-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-4-(trifluoromethyl)pyrimidine | |
CAS RN |
785777-98-2 | |
| Record name | 2,5-dichloro-4-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B1312599.png)
